
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride typically involves the reaction of 4-methyl-3,6-dihydropyridine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4-Methyl-3,6-dihydropyridine+SOCl2→4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methyl-3,6-dihydropyridine-1(2H)-carboxylic acid.
Reduction: It can be reduced to form 4-methyl-3,6-dihydropyridine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine for substitution reactions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acid: Formed by hydrolysis
Scientific Research Applications
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly calcium channel blockers.
Organic Synthesis: Employed in the preparation of various organic compounds, including heterocycles and natural product analogs.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride depends on its application. In medicinal chemistry, derivatives of dihydropyridine are known to interact with calcium channels, modulating their activity and affecting cellular processes. The molecular targets and pathways involved include:
Calcium Channels: Binding to and modulating the activity of L-type calcium channels.
Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate
- N-(4-Fluorophenyl)-4-methyl-3,6-dihydropyridine-1(2H)-carboxamide
- Benzyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride is unique due to its specific functional group, the carbonyl chloride, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
40240-42-4 |
|---|---|
Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
4-methyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-6-2-4-9(5-3-6)7(8)10/h2H,3-5H2,1H3 |
InChI Key |
KDZPMZAEMAWCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


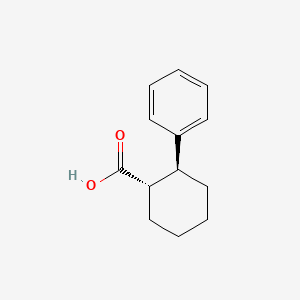

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

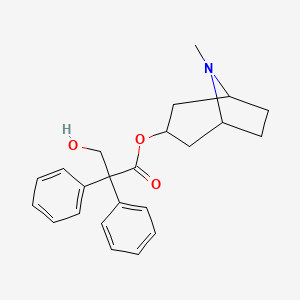
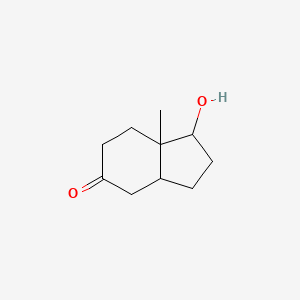


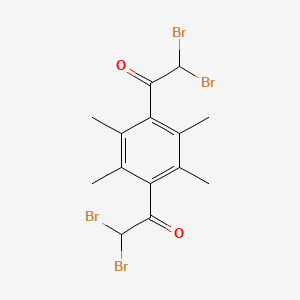

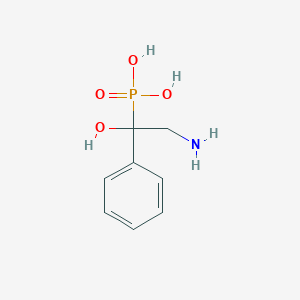
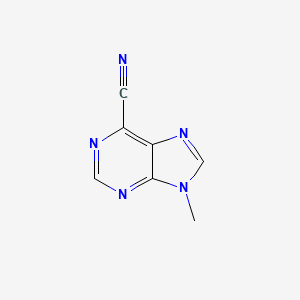
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
